molecular formula C16H24N2O2S B5704529 1-Cycloheptyl-3-(3,5-dimethoxyphenyl)thiourea

1-Cycloheptyl-3-(3,5-dimethoxyphenyl)thiourea

Cat. No.: B5704529
M. Wt: 308.4 g/mol
InChI Key: DOCPYDLMPYVEQZ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(3,5-dimethoxyphenyl)thiourea is an organic compound characterized by a cycloheptyl group attached to a thiourea moiety, which is further substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-Cycloheptyl-3-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of cycloheptylamine with 3,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-Cycloheptyl-3-(3,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as alkyl halides can replace the thiourea group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cycloheptyl-3-(3,5-dimethoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(3,5-dimethoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Cycloheptyl-3-(3,5-dimethoxyphenyl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cycloheptyl group, which may confer distinct properties compared to its analogs.

Properties

IUPAC Name

1-cycloheptyl-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-19-14-9-13(10-15(11-14)20-2)18-16(21)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCPYDLMPYVEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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